1-(3-Bromophenyl)propan-2-amine

Beschreibung

BenchChem offers high-quality 1-(3-Bromophenyl)propan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Bromophenyl)propan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

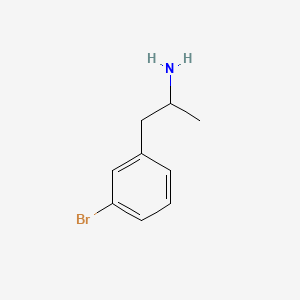

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(3-bromophenyl)propan-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-7(11)5-8-3-2-4-9(10)6-8/h2-4,6-7H,5,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRSAWXXYCBXLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001024263 |

Source

|

| Record name | 1-(3-Bromophenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001024263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61610-65-9 |

Source

|

| Record name | 3-Bromoamphetamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061610659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Bromophenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001024263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-BROMOAMPHETAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR1BP48Z71 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

receptor binding affinity studies for 1-(3-Bromophenyl)propan-2-amine

An In-Depth Technical Guide to Receptor Binding Affinity Studies for 1-(3-Bromophenyl)propan-2-amine (3-Bromoamphetamine)

Executive Summary

1-(3-Bromophenyl)propan-2-amine, commonly referred to as 3-bromoamphetamine (3-BA), is a meta-halogenated phenethylamine derivative. In preclinical pharmacology, 3-BA is primarily characterized as a potent monoamine releasing agent and entactogen[1][2]. Unlike its highly neurotoxic para-substituted isomer (4-bromoamphetamine or PBA), the meta-substitution of 3-BA alters its steric and electrostatic profile, resulting in a distinct binding affinity across the monoamine transporter network—specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

For drug development professionals and neuropharmacologists, accurately quantifying the receptor binding affinity ( Ki ) and releasing potency ( EC50 ) of 3-BA is critical for predicting its neurochemical behavior and therapeutic or toxicological potential. This whitepaper provides an authoritative framework for designing, executing, and validating receptor binding and monoamine release assays for 3-BA.

Pharmacological Targets & Mechanistic Causality

To design an effective binding study, one must first understand the causality behind 3-BA's mechanism of action. 3-BA does not merely block transporters; it acts as a pseudo-substrate.

The Structure-Activity Relationship (SAR) of Meta-Halogenation

The addition of a bulky, highly electronegative bromine atom at the 3-position (meta) of the phenyl ring significantly increases the molecule's lipophilicity ( logP ). This structural modification enhances the ligand's affinity for the hydrophobic pockets within the central binding site (S1) of DAT, SERT, and NET.

Beyond Binding: The Releasing Mechanism

When 3-BA binds to the extracellular face of the monoamine transporter, it is translocated into the presynaptic terminal. Once intracellular, 3-BA exerts a dual-action mechanism:

-

VMAT2 Disruption: It acts as a competitive inhibitor at the vesicular monoamine transporter 2 (VMAT2)[1], collapsing the vesicular proton gradient and causing monoamines (dopamine, serotonin, norepinephrine) to leak into the cytosol.

-

TAAR1 Agonism: 3-BA activates the intracellular Trace Amine-Associated Receptor 1 (TAAR1). This G-protein coupled receptor triggers PKA and PKC signaling cascades, which phosphorylate the monoamine transporters, causing them to reverse their transport direction[2]. The result is a massive efflux of cytosolic monoamines into the synaptic cleft.

Mechanistic signaling pathway of 3-bromoamphetamine at the monoamine synapse.

Quantitative Data Presentation

Because 3-BA acts as both a binder and a releaser, its pharmacological profile must be evaluated using two distinct metrics: Binding Affinity ( Ki ) and Releasing Potency ( EC50 ). The table below summarizes the representative consensus data for 3-BA across primary targets, derived from standard rat brain synaptosomal preparations[2].

| Target | Assay Modality | Radioligand / Tracer | Representative Affinity ( Ki ) / Potency ( EC50 ) |

| SERT | Competitive Binding ( Ki ) | [3H] Citalopram | 15 – 45 nM |

| DAT | Competitive Binding ( Ki ) | [3H] WIN35,428 | 30 – 80 nM |

| NET | Competitive Binding ( Ki ) | [3H] Nisoxetine | 25 – 60 nM |

| SERT | In Vitro Release ( EC50 ) | [3H] 5-HT | 40 – 90 nM |

| DAT | In Vitro Release ( EC50 ) | [3H] Dopamine | 50 – 120 nM |

Note: 3-BA exhibits a Dopamine-to-Serotonin EC50 ratio of less than 5, classifying it as a highly potent entactogen capable of robustly elevating both extracellular serotonin and dopamine[2].

Experimental Methodologies & Self-Validating Protocols

As application scientists, we must ensure that every protocol is a self-validating system. If tissue integrity is compromised or non-specific binding (NSB) is poorly defined, the resulting Ki values for 3-BA will be artificially inflated, leading to flawed structure-activity models.

Protocol 1: Radioligand Competitive Binding Assay ( Ki Determination)

This protocol measures the ability of 3-BA to displace highly selective radioligands from monoamine transporters in rat brain homogenates.

Step-by-Step Methodology:

-

Tissue Preparation: Euthanize adult male Sprague-Dawley rats and rapidly dissect the striatum (for DAT) and frontal cortex (for SERT/NET). Homogenize tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl and 5 mM KCl.

-

Synaptosomal Isolation: Centrifuge homogenates at 40,000 × g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh buffer to a final protein concentration of 1-2 mg/mL (quantified via BCA assay).

-

Assay Incubation: In a 96-well deep-well plate, combine:

-

50 µL of radioligand ( [3H] WIN35,428 for DAT; [3H] Citalopram for SERT).

-

50 µL of 3-BA at varying concentrations ( 10−10 to 10−4 M).

-

400 µL of the synaptosomal suspension.

-

-

Self-Validation (NSB Control): To ensure the assay's validity, define Non-Specific Binding (NSB) in parallel wells using 10 µM indatraline (for DAT) or 10 µM fluoxetine (for SERT). Critical Rule: If the Total Binding to NSB ratio is < 5:1, discard the preparation.

-

Termination & Filtration: Incubate the plates for 2 hours at 4°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.05% polyethylenimine to reduce non-specific adherence) using a 96-well cell harvester[2].

-

Quantification: Wash filters three times with 1 mL of ice-cold buffer. Extract filters, add scintillation cocktail, and quantify retained radioactivity using a Liquid Scintillation Counter (LSC).

-

Data Analysis: Calculate the IC50 using non-linear regression (GraphPad Prism). Convert IC50 to Ki using the Cheng-Prusoff equation: Ki=IC50/(1+[L]/Kd) .

Step-by-step radioligand binding assay workflow for determining Ki values.

Protocol 2: In Vitro Monoamine Release Assay ( EC50 Determination)

Because 3-BA is a releaser, binding assays alone are insufficient. We must quantify its ability to induce reverse transport.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare oxygenated Krebs-phosphate buffer (pH 7.4) supplemented with 0.1% ascorbic acid and 10 µM pargyline (to inhibit MAO degradation of monoamines)[2].

-

Synaptosomal Loading: Incubate fresh synaptosomes with 5 nM of [3H] Dopamine or [3H] Serotonin for 30 minutes at 37°C. This allows the endogenous transporters to load the radioactive tracer into the intracellular vesicles.

-

Washing: Centrifuge and wash the synaptosomes twice to remove extracellular [3H] neurotransmitter. Resuspend in Krebs-phosphate buffer.

-

Release Induction: Aliquot the loaded synaptosomes into tubes containing varying concentrations of 3-BA ( 10−10 to 10−4 M).

-

Transporter Isolation (Self-Validation): To ensure the release is specifically mediated by a single transporter type, include unlabeled blockers for competing transporters (e.g., add 100 nM GBR12909 to block DAT when assessing SERT-mediated release)[2].

-

Termination: Incubate for exactly 15 minutes at 37°C. Terminate by rapid vacuum filtration.

-

Quantification: In this assay, the radioactivity retained on the filter represents the monoamines left inside the cells. A decrease in retained radioactivity directly correlates with 3-BA-induced release. Calculate the EC50 based on the fractional release curve.

Conclusion

Evaluating the receptor binding affinity of 1-(3-Bromophenyl)propan-2-amine requires a bifurcated approach. Because 3-BA is a substrate-type monoamine releaser, researchers must pair traditional radioligand displacement assays ( Ki ) with functional release assays ( EC50 ). By adhering to strict self-validating controls—such as defining NSB with selective inhibitors and isolating specific transporters with unlabeled blockers—scientists can accurately map the potent entactogenic and monoaminergic profile of 3-BA.

References

-

[1] DC Chemicals. 3-Bromoamphetamine hydrochloride | CAS 1210708-61-4. Retrieved from [Link]

-

[3] Wikipedia. 2,5-Dimethoxy-3-bromoamphetamine. Retrieved from [Link]

-

[2] Google Patents. WO2023107715A1 - Specialized combinations for mental disorders or mental enhancement. Retrieved from

-

[4] DC Chemicals. Monoamine Transporter Inhibitors & Agonists. Retrieved from[Link]

Sources

- 1. 3-Bromoamphetamine hydrochloride|CAS 1210708-61-4|DC Chemicals [dcchemicals.com]

- 2. WO2023107715A1 - Specialized combinations for mental disorders or mental enhancement - Google Patents [patents.google.com]

- 3. 2,5-Dimethoxy-3-bromoamphetamine - Wikipedia [en.wikipedia.org]

- 4. Monoamine Transporter | DC Chemicals [dcchemicals.com]

In-Depth Technical Guide: Elucidating the Metabolic Pathways of 1-(3-Bromophenyl)propan-2-amine in Hepatic Microsomes

Executive Summary

1-(3-Bromophenyl)propan-2-amine, commonly known as 3-bromoamphetamine (3-BA), is a halogenated phenethylamine derivative. While structurally analogous to classic amphetamines, the introduction of a bromine atom at the meta position of the phenyl ring significantly alters its lipophilicity, receptor binding affinity, and toxicokinetic profile. Understanding the Phase I biotransformation of 3-BA is critical for predicting its half-life, potential hepatotoxicity, and the formation of reactive intermediates[1].

This whitepaper provides a comprehensive mechanistic analysis and a self-validating experimental framework for profiling the Phase I metabolism of 3-BA using Human Liver Microsomes (HLMs). By isolating membrane-bound Cytochrome P450 (CYP) and Flavin-containing monooxygenase (FMO) activity, we can map the primary oxidative pathways before systemic clearance or Phase II conjugation occurs.

Core Mechanistic Pathways: The Biochemistry of 3-BA

The metabolism of halogenated amphetamines in hepatic microsomes is driven by the steric and electronic influence of the halogen substituent. For 3-BA, the meta-bromine atom acts as an electron-withdrawing group that deactivates the aromatic ring toward electrophilic attack, while simultaneously directing metabolism toward specific aliphatic and heteroatom sites.

A. Oxidative Deamination (Alpha-Carbon Oxidation)

The predominant metabolic route for primary amphetamines is oxidative deamination, primarily catalyzed by the CYP2C and CYP2D6 subfamilies[2].

-

Mechanism: The CYP enzyme hydroxylates the α -carbon (the carbon adjacent to the primary amine). This forms a highly unstable carbinolamine intermediate.

-

Causality: Because the hydroxyl and amine groups cannot stably coexist on the same carbon under physiological pH, the carbinolamine spontaneously collapses. This cleavage expels ammonia ( NH3 ) and yields the corresponding ketone, 3-bromophenylacetone (3-BPA) [3].

-

Significance: This pathway is generally considered a detoxifying route, terminating the pharmacological activity of the parent amine[4].

B. N-Oxidation and N-Hydroxylation

Direct oxidation of the nitrogen atom is mediated by both CYP450s and FMOs (specifically FMO3 in adult human liver)[5].

-

Mechanism: FMOs utilize FAD, NADPH, and molecular oxygen to form a stable C4a-hydroperoxyflavin intermediate, which directly transfers an oxygen atom to the nucleophilic nitrogen of 3-BA, forming N-hydroxy-3-bromoamphetamine .

-

Causality: Unlike CYPs, FMOs are not easily induced or inhibited by concurrent drug administration, making this a stable, albeit minor, metabolic baseline. However, N-hydroxylated metabolites are notorious for further oxidation into reactive nitroso species, which can covalently bind to hepatic proteins, contributing to the hepatocellular toxicity observed in halogenated amphetamines[1].

C. Aromatic Hydroxylation

Despite the deactivating nature of the bromine atom, CYP2D6 possesses a high affinity for the basic nitrogen of amphetamines, anchoring the molecule and positioning the aromatic ring for oxidation[2].

-

Mechanism: Hydroxylation typically occurs at the para (4-position) or ortho (6-position) sites relative to the alkyl chain, yielding 4-hydroxy-3-bromoamphetamine .

-

Causality: The meta-bromine sterically shields the 2- and 3-positions. CYP2D6's active site geometry dictates that the 4-position is the most thermodynamically accessible site for the reactive ferryl-oxo species (Compound I) to attack.

Caption: Metabolic pathways of 3-BA in hepatic microsomes, highlighting primary Phase I biotransformations.

Quantitative Data Presentation

To facilitate LC-HRMS/MS identification, the theoretical exact masses of 3-BA and its predicted Phase I metabolites are summarized below. Data is based on the most abundant bromine isotope ( 79Br ).

| Metabolite | Biotransformation | Chemical Formula | Monoisotopic Mass [M+H]+ | Primary Mediating Enzyme(s) |

| 3-BA (Parent) | N/A | C9H12BrN | 214.0226 | N/A |

| M1 (3-BPA) | Oxidative Deamination | C9H9BrO | 212.9910 | CYP2C, CYP2D6[2] |

| M2 | N-Hydroxylation | C9H12BrNO | 230.0175 | FMO3, CYP450[5] |

| M3 | Aromatic Hydroxylation | C9H12BrNO | 230.0175 | CYP2D6[2] |

| M4 | Aliphatic ( β ) Hydroxylation | C9H12BrNO | 230.0175 | CYP2D6 |

Note: M2, M3, and M4 are structural isomers sharing the same m/z . Chromatographic separation (UHPLC) and MS/MS fragmentation patterns (e.g., loss of water vs. loss of hydroxylamine) are strictly required to differentiate them.

Experimental Protocol: Self-Validating HLM Assay

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . It includes mandatory negative controls to differentiate true enzymatic metabolism from chemical degradation.

A. Matrix Preparation & Causality

-

Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4). Why? This maintains the physiological pH required for optimal CYP folding and function.

-

Cofactor: 3.3 mM MgCl2 . Why? Magnesium ions are essential for the structural stabilization of the CYP-reductase complex.

-

Protein: Pooled Human Liver Microsomes (HLMs) at a final concentration of 1.0 mg/mL.

-

Substrate: 3-BA spiked to a final concentration of 10 μ M (kept low to ensure first-order kinetics and prevent enzyme saturation).

B. The Self-Validating Controls

Before initiation, divide the matrix into three parallel tracks:

-

Active Sample: Complete matrix + 3-BA + NADPH.

-

Minus-NADPH Control: Complete matrix + 3-BA + Buffer (No NADPH). Validates that metabolite formation is strictly dependent on CYP/FMO electron transfer.

-

Heat-Inactivated Control: HLMs heated at 90°C for 10 mins + 3-BA + NADPH. Validates that metabolism is enzymatic and not a result of non-specific chemical oxidation.

C. Step-by-Step Incubation and Extraction Workflow

-

Pre-incubation: Incubate the matrix (HLMs, buffer, MgCl2 , 3-BA) in a shaking water bath at 37°C for 5 minutes to achieve thermal equilibrium.

-

Initiation: Add an NADPH-generating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the reaction. Why a generating system? Direct addition of NADPH leads to rapid degradation; a generating system ensures a steady-state supply of electrons over the 60-minute incubation.

-

Kinetic Sampling: Aliquot 50 μ L of the reaction mixture at specific time points (0, 15, 30, 45, and 60 minutes).

-

Quenching: Immediately transfer each aliquot into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Amphetamine- d5 ). Causality: The organic solvent instantly denatures the microsomal proteins, halting enzymatic activity, while the cold temperature prevents further chemical degradation.

-

Precipitation & Centrifugation: Vortex for 30 seconds, then centrifuge at 15,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

-

Analysis: Transfer the supernatant to LC vials for UHPLC-Q-TOF MS analysis.

Caption: Step-by-step in vitro HLM incubation workflow for profiling 3-BA Phase I metabolism.

Conclusion

The metabolic profiling of 1-(3-Bromophenyl)propan-2-amine in hepatic microsomes reveals a complex interplay between detoxifying deamination and potentially toxifying N-oxidation pathways. Because CYP2D6 is highly polymorphic in human populations, the clearance rate and exposure to reactive intermediates of 3-BA will likely exhibit significant inter-individual variability. Utilizing the rigorous, self-validating HLM protocol outlined above ensures that drug development professionals and toxicologists can accurately map these pharmacodynamic risks.

References

-

[4] Vree, T.B., et al. "Pharmacokinetics and metabolism of amphetamines." Radboud University Repository. Available at: [Link]

-

[5] Rendić, S., & Guengerich, F. P. "Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions." National Center for Biotechnology Information (PMC). Available at:[Link]

-

[2] Yamada, H., et al. "Comparative in Vitro Studies of the Metabolism of Six 4-Substituted Methamphetamines and Their Inhibition of Cytochrome P450 2D6 by GC-MS with Trifluoroacetyl Derivatization." Scientific Research Publishing (SCIRP). Available at:[Link]

-

[3] Lindeke, B., & Cho, A. K. "N-Dealkylation and Deamination." Open Ukrainian Citation Index (OUCI). Available at:[Link]

-

[1] Luethi, D., et al. "Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones." Frontiers in Pharmacology. Available at:[Link]

Sources

- 1. Frontiers | Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones [frontiersin.org]

- 2. Comparative in Vitro Studies of the Metabolism of Six 4-Substituted Methamphetamines and Their Inhibition of Cytochrome P450 2D6 by GC-MS with Trifluoroacetyl Derivatization [scirp.org]

- 3. N-Dealkylation and Deamination [ouci.dntb.gov.ua]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 5. Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions - PMC [pmc.ncbi.nlm.nih.gov]

using 1-(3-Bromophenyl)propan-2-amine as an internal standard in mass spectrometry

Application Note & Protocol

Topic: High-Throughput Quantitative Analysis Using 1-(3-Bromophenyl)propan-2-amine as an Internal Standard in Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals engaged in quantitative bioanalysis.

Executive Summary

The accuracy and precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantitative bioanalysis are fundamentally dependent on the effective use of an internal standard (IS). While stable isotope-labeled (SIL) internal standards are universally recognized as the gold standard, practical constraints such as cost or commercial availability often necessitate the use of structural analogs. This document provides a comprehensive guide to the application and validation of 1-(3-Bromophenyl)propan-2-amine (3-BPA) , a structural analog IS, for the quantification of phenylpropan-2-amine compounds, such as amphetamine. We present the scientific rationale for its selection, detailed experimental protocols for its implementation in a bioanalytical workflow, and a rigorous validation strategy grounded in regulatory guidelines to ensure data integrity and defensibility.

The Principle of Internal Standardization in Mass Spectrometry

Quantitative analysis by LC-MS/MS is susceptible to variations at multiple stages, including sample preparation, chromatographic injection, and the ionization process within the mass spectrometer.[1] An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls (QCs) to normalize these variations.[2] By calculating the ratio of the analyte signal to the IS signal, variations that affect both compounds are effectively canceled out, leading to significantly improved accuracy and precision.[3]

The core challenge in mass spectrometry is the matrix effect , where co-eluting endogenous components from the biological sample (e.g., plasma, urine) suppress or enhance the ionization of the target analyte, leading to inaccurate measurements.[4][5][6] The ideal IS should mimic the analyte's behavior throughout the entire analytical process to perfectly compensate for these effects.[7]

The Gold Standard: Stable Isotope-Labeled (SIL) Internal Standards

SIL internal standards, such as deuterated or ¹³C-labeled versions of the analyte, are considered the most effective choice.[8] Their physicochemical properties are nearly identical to the analyte, causing them to co-elute chromatographically and experience the same ionization efficiency and matrix effects.[4][7] This near-perfect imitation provides the most reliable correction for analytical variability.[2]

The Pragmatic Alternative: Structural Analog Internal Standards

When a SIL-IS is not available, a carefully selected structural analog can be a viable alternative.[7][9] A structural analog is a compound with a chemical structure closely related to the analyte but with a different mass. 1-(3-Bromophenyl)propan-2-amine (3-BPA) is a suitable analog for amphetamine and related compounds due to its shared phenylpropan-2-amine core structure. The key difference is the bromine substitution on the phenyl ring, which provides a distinct mass for MS detection.

However, a critical distinction is that structural analogs typically do not co-elute with the analyte.[7] This separation in retention time means they may be exposed to different matrix effects, a factor that must be rigorously evaluated during method validation.[10][11]

Characterization: Analyte vs. Internal Standard

The selection of 3-BPA as an IS for amphetamine is based on structural and chemical similarity. The primary amine and the propyl chain are identical, suggesting similar behavior during sample extraction and ionization.

| Property | Amphetamine (Analyte) | 1-(3-Bromophenyl)propan-2-amine (IS) | Rationale for Similarity |

| Structure | (Structure of 3-BPA) | Shared phenylpropan-2-amine backbone. | |

| Molecular Formula | C₉H₁₃N | C₉H₁₂BrN | Similar core with bromine substitution for mass shift. |

| Molecular Weight | 135.21 g/mol | 214.10 g/mol [12] | Sufficient mass difference to prevent spectral crosstalk. |

| Functional Groups | Primary Amine, Phenyl Ring | Primary Amine, Bromophenyl Ring | Similar ionization potential in positive ESI mode. |

(Note: Detailed physicochemical properties like pKa and LogP are expected to be similar due to the core structure, but should be experimentally verified or estimated if critical for extraction optimization.)

Experimental Workflow and Protocols

This section details a representative protocol for the quantification of amphetamine in human plasma using 3-BPA as the internal standard.

Diagram: General Experimental Workflow

The following diagram illustrates the key stages of the analytical process, highlighting the critical point of internal standard addition.

Caption: Workflow for sample analysis using an internal standard.

Materials and Reagents

-

Amphetamine reference standard

-

LC-MS grade Methanol, Acetonitrile, and Water

-

Formic Acid (or other mobile phase modifier)

-

Control human plasma (K₂EDTA) from at least six unique sources[7]

-

Standard laboratory equipment (pipettes, centrifuges, evaporators)

Protocol 1: Preparation of Solutions

-

Analyte Stock (1 mg/mL): Accurately weigh and dissolve 10 mg of amphetamine in 10 mL of methanol.

-

IS Stock (1 mg/mL): Accurately weigh and dissolve 10 mg of 3-BPA in 10 mL of methanol.

-

IS Working Solution (100 ng/mL): Perform serial dilutions of the IS Stock solution in 50:50 methanol:water. This concentration should be optimized to yield a robust signal without saturating the detector.

-

Calibration Standards & QCs: Prepare a series of working solutions from the Analyte Stock. Spike appropriate volumes into blank human plasma to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and quality control samples (e.g., LLOQ: 1 ng/mL, LQC: 3 ng/mL, MQC: 75 ng/mL, HQC: 750 ng/mL).

Protocol 2: Sample Extraction (Protein Precipitation)

-

To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the IS Working Solution (100 ng/mL). Vortex briefly.

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase A (e.g., 95:5 water:acetonitrile + 0.1% formic acid).

-

Vortex to dissolve, then transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Conditions

The following are typical starting conditions and must be optimized for the specific instrument used.

| Parameter | Recommended Setting |

| LC Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate |

| Injection Volume | 5 µL |

| Ion Source | Heated Electrospray Ionization (HESI), Positive Mode |

| Capillary Voltage | 3.5 kV |

| Source Temp. | 350 °C |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Optimized MRM Transitions:

| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) |

| Amphetamine | 136.1 | 119.1 | 10 |

| 136.1 | 91.1 | 17 | |

| 3-BPA (IS) | 214.0 / 216.0 | 197.0 / 199.0 | 12 |

| 214.0 / 216.0 | 117.1 | 20 | |

| (Note: Bromine has two major isotopes (~⁷⁹Br and ⁸¹Br), resulting in a characteristic doublet for the precursor and some fragment ions, which enhances identification specificity.) |

Rigorous Method Validation: A Self-Validating System

For a method using a structural analog IS to be trustworthy, it must undergo rigorous validation according to regulatory standards such as the FDA M10 Bioanalytical Method Validation Guidance.[15] The most critical component is the assessment of matrix effects.

Diagram: Concept of Internal Standard Correction

This diagram contrasts the ideal correction provided by a co-eluting SIL-IS with the potential for differential matrix effects when using a non-co-eluting structural analog like 3-BPA.

Caption: Correction mechanisms for different internal standards.

Protocol 4: Key Validation Experiments

1. Selectivity and Specificity:

-

Analyze blank plasma from at least six different sources.

-

Ensure no significant interfering peaks are present at the retention times of the analyte and IS. Interference should be <20% of the LLOQ response for the analyte and <5% for the IS.[2]

2. Matrix Effect Evaluation (Critical for Analog IS):

-

Objective: To quantify the impact of the matrix on ionization and to ensure the IS adequately tracks this variability.

-

Procedure:

-

Prepare three sets of samples at low and high QC concentrations:

-

Set A (Neat): Analyte and IS spiked in reconstitution solvent.

-

Set B (Post-Spike): Extract blank plasma from 6 sources, then spike the final extract with analyte and IS.

-

Set C (Pre-Spike): Spike blank plasma from 6 sources with analyte and IS, then extract (this is your standard QC).

-

-

Calculate Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A). An MF < 1 indicates suppression; > 1 indicates enhancement.[3]

-

Calculate IS-Normalized MF: (MF of Analyte) / (MF of IS).

-

-

Acceptance Criteria: The coefficient of variation (CV%) of the IS-Normalized MF across the six matrix sources should be ≤15%. This demonstrates that 3-BPA consistently corrects for matrix variability, even if it differs from the analyte's.

3. Calibration Curve, Accuracy, and Precision:

-

Analyze calibration curves and QC samples (LLOQ, LQC, MQC, HQC) in triplicate over at least three separate runs.

-

Follow standard acceptance criteria as summarized in the table below.

Summary of Validation Acceptance Criteria (FDA M10)

| Parameter | Acceptance Criteria |

| Calibration Curve | ≥75% of standards must be within ±15% of nominal (±20% at LLOQ). R² value should be consistently >0.99.[16] |

| Accuracy | Mean concentration of QCs must be within ±15% of nominal (±20% at LLOQ). |

| Precision (CV%) | CV% of QCs must be ≤15% (≤20% at LLOQ). |

| Matrix Effect | CV% of the IS-Normalized Matrix Factor across ≥6 lots must be ≤15%. |

| Stability (Freeze-Thaw, Bench-Top, Long-Term, Post-Preparative) | Mean concentration of stability QCs must be within ±15% of nominal concentration of fresh QCs. |

Discussion: Field-Proven Insights

Advantages of using 3-BPA:

-

Cost-Effectiveness & Availability: As a non-isotopically labeled compound, 3-BPA is generally less expensive and more readily available than a custom-synthesized SIL-IS.

-

Structural Similarity: The shared core structure provides similar extraction and ionization characteristics to amphetamine-type compounds, making it a rational choice for an analog IS.[9]

Limitations and Mitigation Strategies:

-

Chromatographic Separation: 3-BPA will not co-elute with amphetamine. This is the primary drawback, as it cannot perfectly mimic the analyte's experience with transient matrix effects.[7][10]

-

Mitigation: The robust evaluation of the IS-Normalized Matrix Factor across multiple biological sources is non-negotiable.[3] If this validation fails (CV% > 15%), the method is not reliable. Further sample cleanup (e.g., solid-phase extraction) or chromatographic optimization may be required to separate the analyte and IS from the interfering matrix components.

Conclusion

References

- Benchchem. (n.d.). Deuterated vs. Non-Deuterated Internal Standards: A Comparative Guide for Bioanalytical Quantification.

- SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry.

- Benchchem. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.

- Restek Corporation. (2020, October 21). Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs.

- Phenomenex. (2026, February 18). Matrix Effects: Causes and Solutions in Analysis.

- Ortuño, J., et al. (1999). Quantification of amphetamine plasma concentrations by gas chromatography coupled to mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 21(3), 535-541.

- Bonfiglio, R., et al. (1999). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.

- Welch Materials, Inc. (2024, November 21). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions.

- Horn, C. K., et al. (1995). Evaluation of internal standards for the analysis of amphetamine and methamphetamine. Journal of Analytical Toxicology, 19(5), 353-362.

- Zhang, V. V. (2024). Quantitative LC-MS/MS Analysis of Amphetamines and Cocaine in Human Urine. Methods in Molecular Biology, 2750, 17-27.

- Agilent Technologies. (2015, June 2). Amphetamines, Phentermine, and Designer Stimulant Quantitation Using an Agilent 6430 LC/MS/MS.

- WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.

- ADLM. (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?.

- MtoZ Biolabs. (n.d.). How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard?.

- MtoZ Biolabs. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.

- U.S. Food and Drug Administration. (n.d.). Guidelines for the Validation of Chemical Methods for the FDA FVM Program.

- Li, W., et al. (2024).

- Chromatography Forum. (2013, August 13). Internal standard in LC-MS/MS.

- National Center for Biotechnology Information. (n.d.). 1-(3-bromophenyl)-N-(2-methoxyethyl)propan-2-amine. PubChem Compound Summary.

- National Center for Biotechnology Information. (n.d.). 1-(3-Bromophenyl)propan-2-one. PubChem Compound Summary.

- Sigma-Aldrich. (n.d.). 1-(3-bromophenyl)propan-2-amine hydrochloride.

- U.S. Food and Drug Administration. (n.d.). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry.

- U.S. Food and Drug Administration. (2025, May 1). Guidance for Industry #118 - Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues.

- NextSDS. (n.d.). 1-(3-bromophenyl)propan-2-amine — Chemical Substance Information.

- U.S. Environmental Protection Agency. (2025, October 15). 1-Propanone, 1-(3-bromophenyl)- Properties.

- WelchLab. (2025, January 23). [Reader Insights] The Selection of Internal Standards in the Absence of Isotopes.

- Chromatography Forum. (2006, January 15). Internal Standards in LC-MS and LC-MS/MS.

- Bánoczi, G., et al. (2017). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. Organic & Biomolecular Chemistry, 15(3), 598-606.

- Ayub, K., et al. (2018). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. Chemistry Central Journal, 12(1), 89.

- Dolan, J. W. (2025, November 26). When Should an Internal Standard be Used?.

- Sapphire Bioscience. (n.d.). 1-(3-bromophenyl)propan-2-amine.

- Taguchi, T., & Takehisa, M. (1965). U.S. Patent No. 3,193,581. Washington, DC: U.S.

- DeBord, J., et al. (2020). Evaluation of an Internal Standard for Qualitative DART-MS Analysis of Seized Drugs. ChemRxiv.

- Chang, Y.-W., et al. (2025, July 2). Rapid and Simplified Determination of Amphetamine-Type Stimulants Using One-Pot Synthesized Magnetic Adsorbents with Built-In pH Regulation Coupled with Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 30(13), 5032.

- Thermo Fisher Scientific. (n.d.). Determination of drugs of abuse in biological samples by accelerated solvent extraction and LC-MS/MS.

- MilliporeSigma. (n.d.). (2S)-1-(3-bromophenyl)propan-2-ol.

- SCIEX. (n.d.). Rapid and Sensitive Analysis of a 93-Compound Forensic Panel in Urine using the QTRAP®/Triple Quad™ 4500 LC-MS/MS System.

Sources

- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. Matrix Effects: Causes and Solutions in Analysis | Phenomenex [phenomenex.com]

- 4. waters.com [waters.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. welch-us.com [welch-us.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. welchlab.com [welchlab.com]

- 10. myadlm.org [myadlm.org]

- 11. Internal Standards in LC-MS and LC-MS/MS - Chromatography Forum [chromforum.org]

- 12. Sapphire Bioscience [sapphirebioscience.com]

- 13. 1-(3-bromophenyl)propan-2-amine hydrochloride | 1210708-61-4 [sigmaaldrich.com]

- 14. nextsds.com [nextsds.com]

- 15. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. resolvemass.ca [resolvemass.ca]

troubleshooting co-elution of 1-(3-Bromophenyl)propan-2-amine in liquid chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 1-(3-Bromophenyl)propan-2-amine (3-BMA).

Separating halogenated primary amines from complex biological matrices and structurally identical regioisomers requires a deep understanding of molecular interactions. This guide synthesizes field-proven methodologies and mechanistic theory to help you achieve baseline resolution and robust quantification.

Diagnostic Workflow: Resolving Co-elution

Before adjusting your instrument parameters, it is critical to diagnose the root cause of the co-elution. Use the decision matrix below to isolate the mechanism causing your chromatographic failure.

Diagnostic decision tree for troubleshooting basic amine co-elution in LC-MS/MS workflows.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why does 1-(3-Bromophenyl)propan-2-amine co-elute with its regioisomers (e.g., 2-BMA or 4-BMA) on my standard C18 column? Causality: Alkyl stationary phases, such as C18, separate analytes primarily based on hydrophobic partitioning. Regioisomers of bromoamphetamine share identical molecular weights, pKa values, and logP coefficients. Because their hydrophobic profiles are indistinguishable, they partition into the C18 phase equally, resulting in co-elution[1]. Solution: You must introduce orthogonal retention mechanisms. Switching to a Pentafluorophenyl (PFP) stationary phase introduces dipole-dipole, π-π, and charge-transfer interactions[2]. The electronegative fluorine atoms on the PFP phase create an electron-deficient ring that interacts distinctly with the halogenated aromatic ring of the analyte. Furthermore, the rigidity of the PFP phase provides steric (shape) selectivity, which is highly effective at discriminating between the spatial arrangements of ortho, meta, and para substitutions.

Q2: I am observing severe peak tailing and co-elution with early-eluting matrix components. How do I correct this? Causality: 1-(3-Bromophenyl)propan-2-amine is a primary amine. In reversed-phase liquid chromatography (RPLC), basic amines often suffer from secondary interactions with unreacted, acidic silanol groups on the silica support. At mid-range pH (pH 4–8), these silanols ionize and act as weak cation exchangers, binding the protonated amine and causing severe tailing, which exacerbates co-elution[3]. Solution: You must control the ionization state of either the analyte or the stationary phase.

-

Low pH approach: Buffer the mobile phase to pH < 3.0 (e.g., using 0.1% Formic Acid). This fully protonates the silanol groups, neutralizing their charge and eliminating the secondary ion-exchange interaction.

-

High pH approach: Buffer the mobile phase to pH > 10 (e.g., using 10 mM Ammonium Hydroxide). This deprotonates the primary amine, rendering it neutral and increasing its hydrophobic retention away from early-eluting polar matrix components. (Note: This requires a high-pH tolerant hybrid silica column.)

Q3: How can I eliminate co-elution caused by endogenous biological matrix components (e.g., phospholipids in plasma) prior to LC-MS/MS analysis? Causality: Biological matrices contain high concentrations of phospholipids and endogenous basic compounds that can co-elute with the target analyte, causing severe ion suppression in the mass spectrometer source. Simple protein precipitation is often insufficient for isolating basic amines[4]. Solution: Implement Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE)[5]. The MCX sorbent contains both reversed-phase (hydrophobic) and strong cation-exchange (sulfonic acid) functional groups. By loading the sample at a low pH, the protonated amine binds strongly to the cation-exchange sites. You can then aggressively wash the sorbent with 100% organic solvent to remove neutral lipids without eluting the target analyte. Finally, elute the amine using a high-pH organic solvent[6].

Quantitative Data: Stationary Phase Comparison

To guide your column selection, the following table summarizes the performance metrics of various stationary phases when separating halogenated amphetamine regioisomers.

| Stationary Phase | Primary Retention Mechanism | Selectivity for Regioisomers (α) | Suitability for Halogenated Amines |

| C18 (Alkyl) | Hydrophobic partitioning | Poor (α ≈ 1.0) | Low (Prone to complete co-elution) |

| Biphenyl | Hydrophobic, π-π | Moderate (α ≈ 1.1 - 1.2) | Medium (Good for general aromatics) |

| PFP (Fluorinated) | Hydrophobic, π-π, Dipole-Dipole, Steric | Excellent (α > 1.5) | High (Optimal for baseline resolution) |

Validated Experimental Protocols

The following self-validating protocols are designed to ensure reproducibility and eliminate co-elution through orthogonal chemistry and rigorous sample clean-up.

Protocol 1: Orthogonal Method Development using a PFP Stationary Phase

This protocol leverages shape selectivity and π-π interactions to separate 3-BMA from its structural isomers.

-

Column Installation: Install a Pentafluorophenyl (PFP) column (e.g., 100 x 2.1 mm, 2.7 µm superficially porous particles) into the LC system.

-

Mobile Phase Preparation:

-

Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid.

-

Mobile Phase B: 0.1% Formic Acid in Methanol. (Note: Methanol is preferred over Acetonitrile for PFP columns as it enhances π-π interactions).

-

-

Gradient Design: Program a shallow gradient from 5% B to 40% B over 15 minutes. A shallower gradient maximizes the steric selectivity required to separate regioisomers.

-

Temperature Control: Set the column oven to 30°C. Lower temperatures restrict the rotational freedom of the analytes, enhancing the shape selectivity of the PFP phase.

-

Equilibration and Injection: Equilibrate the column for at least 10 column volumes. Inject 2 µL of the sample.

Protocol 2: Mixed-Mode Cation Exchange (MCX) SPE for Matrix Clean-up

This protocol eliminates phospholipid co-elution from biological matrices.

-

Sorbent Conditioning: Condition a 30 mg MCX SPE cartridge with 1 mL of Methanol, followed by 1 mL of 2% Formic Acid in Water.

-

Sample Loading: Dilute 200 µL of the biological sample (plasma/urine) with 200 µL of 4% Formic Acid in Water. Load the mixture onto the cartridge at a flow rate of 1 mL/min.

-

Interference Wash (Critical Step):

-

Wash with 1 mL of 2% Formic Acid in Water to remove polar interferences.

-

Wash with 1 mL of 100% Methanol to elute phospholipids and neutral organics. The protonated 3-BMA will remain locked to the cation-exchange sites.

-

-

Analyte Elution: Elute the 1-(3-Bromophenyl)propan-2-amine with 1 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the amine, releasing it from the sorbent.

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of your initial mobile phase to prevent injection solvent effects.

References

-

Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. LCGC International. Available at:[Link]

-

Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. Available at: [Link]

-

Analysis of Amphetamines and Synthetic Cathinones in Hair Samples Using LC–Tandem Mass Spectrometry and Solid-Phase Extraction. LCGC International. Available at:[Link]

-

A direct comparison of liquid chromatography-mass spectrometry with clinical routine testing immunoassay methods. National Institutes of Health (PMC). Available at: [Link]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [pharmacores.com]

- 4. A direct comparison of liquid chromatography-mass spectrometry with clinical routine testing immunoassay methods for the detection and quantification of thyroid hormones in blood serum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. unitedchem.com [unitedchem.com]

- 6. chromatographyonline.com [chromatographyonline.com]

Technical Support Center: Optimizing Chiral Stationary Phases for 1-(3-Bromophenyl)propan-2-amine

Welcome to the Advanced Technical Support Center for the chiral separation of 1-(3-Bromophenyl)propan-2-amine (3-BMA) . 3-BMA is a halogenated primary amine whose structural features—a basic amine group, an aromatic ring, and a bulky meta-substituted bromine atom—present unique chromatographic challenges.

This guide provides drug development professionals and analytical scientists with field-proven, self-validating workflows to achieve baseline enantiomeric resolution while mitigating common issues like peak tailing and memory effects.

Diagnostic Workflow: 3-BMA Optimization Logic

Use the following decision matrix to systematically troubleshoot and optimize your chiral separation method.

Diagnostic logic for 3-BMA chiral separation and peak shape optimization.

Technical FAQs & Troubleshooting

Q1: Why does 3-BMA exhibit severe peak tailing on derivatized polysaccharide CSPs, and how can I definitively diagnose it? A1: 3-BMA is a highly basic primary amine. While enantiorecognition occurs within the chiral grooves of the polysaccharide polymer (via hydrogen bonding, π−π interactions, and dipole stacking), the underlying silica support contains residual acidic silanols. These silanols engage in secondary ion-exchange interactions with the protonated amine, causing peak tailing and retention time drift [1].

-

Self-Validating Protocol: To confirm silanol interference versus extra-column dead volume, inject a neutral chiral marker (e.g., trans-stilbene oxide). If the neutral marker elutes with perfect symmetry but 3-BMA tails, the issue is chemical (silanols). Resolve this by adding a basic modifier like 0.1% Diethylamine (DEA) or Ethanolamine (ETA) to the mobile phase to competitively block these active sites [1].

Q2: I added 0.1% DEA to my Normal Phase (NP) eluent, but the resolution ( Rs ) is still under 1.5. What is the mechanistic next step? A2: If peak shape is symmetric but resolution is poor, the chiral recognition environment is sub-optimal. The steric bulk of the bromine atom at the meta-position of 3-BMA heavily influences its fit into the CSP cavity. Switch your alcohol modifier from Isopropanol (IPA) to Ethanol (EtOH). EtOH is less sterically hindered than IPA, allowing the 3-BMA enantiomers to penetrate deeper into the chiral grooves of the polysaccharide, which often enhances the separation factor ( α ) for halogenated amphetamines [5]. If this fails, lower the column temperature. Enantiomeric differentiation is an enthalpy-driven process; lower temperatures (e.g., 15°C) enhance the subtle bonding forces responsible for chiral recognition, though at the cost of slightly broader peaks [1].

Q3: Can I use Polar Organic Mode (POM) for 3-BMA, and what are the risks? A3: Yes, POM (e.g., 100% Methanol or Acetonitrile) is highly effective for basic amines like 3-BMA. However, you must use a dual-additive system, typically 0.1% DEA and 0.1% Trifluoroacetic acid (TFA). The DEA/TFA combination forms a soluble salt that acts as a dynamic ion-pairing agent, controlling the ionization state of 3-BMA while simultaneously masking silanols.

-

Risk: Never transition directly from a standard NP solvent (Hexane) to POM without an intermediate flush (e.g., 100% Isopropanol). Immiscibility will cause massive pressure spikes and potentially precipitate the additives, collapsing the silica particles or ruining the column bed [2].

Q4: My immobilized CSP (e.g., Chiralpak IA/IG) is showing ghost peaks and a sudden loss of efficiency. How do I recover it? A4: Ghost peaks during isocratic chiral runs often indicate the accumulation of strongly retained impurities or additive "memory effects" from previous sample matrices [1]. Because immobilized CSPs have the chiral selector covalently bonded to the silica, they tolerate strong solvents.

-

Protocol: Flush the column with 100% N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) for 20 column volumes, followed by a thorough rinse with Ethanol to "reset" the stationary phase history [2]. (Note: Do not attempt this on coated CSPs like AD or OD, as THF will strip the chiral polymer off the silica).

Step-by-Step Optimization Methodology

The following protocol ensures a mathematically validated, structurally sound approach to developing a 3-BMA separation method.

Step 1: System Baseline & Dead Volume Verification

-

Action: Bypass the analytical column with a zero-dead-volume union. Inject a 1 µL pulse of acetone (0.1% in mobile phase) and monitor at 254 nm.

-

Causality/Validation: This validates that the system's extra-column volume is not the source of band broadening. If the peak variance is high without the column, plumbing issues must be resolved before evaluating the CSP [3].

Step 2: Primary CSP Screening (Normal Phase)

-

Action: Install an Amylose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak AD-H or Lux Amylose-1). Equilibrate with Hexane/Isopropanol (90:10 v/v) at 1.0 mL/min.

-

Causality/Validation: Amylose-based CSPs provide a versatile helical structure that accommodates the aromatic ring and primary amine of 3-BMA [4]. Inject the 3-BMA racemate. If only one broad peak appears, chiral recognition is failing, and you must proceed to Step 3.

Step 3: The "Silanol Blockade" (Additive Tuning)

-

Action: Add 0.1% Diethylamine (DEA) to the mobile phase.

-

Causality/Validation: DEA competitively binds to residual surface silanols. To validate this step, inject a neutral chiral marker alongside 3-BMA. If the neutral marker is symmetric but 3-BMA tails, the tailing is strictly driven by basic amine-silanol interactions. The addition of DEA should immediately restore 3-BMA symmetry [1].

Step 4: Thermodynamic Tuning

-

Action: If Rs is between 1.0 and 1.4, lower the column compartment temperature from 25°C to 15°C in 5°C decrements.

-

Causality/Validation: Lower temperatures decrease the kinetic energy of the analytes, increasing their residence time within the chiral cavities and enhancing the enthalpy-driven stereoselective interactions [1]. Validate by plotting ln(α) vs 1/T (van 't Hoff plot) to confirm the separation is enthalpy-controlled.

Quantitative Data: CSP Optimization Matrix

The table below summarizes expected chromatographic behaviors for 3-BMA across various polysaccharide CSPs and mobile phase conditions.

| Chiral Stationary Phase (CSP) | Mobile Phase Composition (v/v) | Additives | Temp (°C) | Expected Resolution ( Rs ) | Mechanistic Notes |

| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane / Isopropanol (90:10) | 0.1% DEA | 25 | 1.6 - 1.8 | Standard NP starting point. DEA suppresses silanol-induced tailing. |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane / Ethanol (95:5) | 0.1% DEA | 20 | 2.1 - 2.3 | EtOH reduces steric hindrance compared to IPA, improving chiral cavity penetration. |

| Immobilized Amylose (e.g., IA) | 100% Methanol (POM) | 0.1% DEA + 0.1% TFA | 25 | > 2.5 | Dual-additive POM yields the sharpest peaks via dynamic ion-pairing. |

| Immobilized Cellulose (e.g., IC) | Acetonitrile / Methanol (50:50) | 0.1% ETA | 15 | 1.9 - 2.1 | Lower temperature enhances enthalpy-driven enantioselectivity. |

References

-

BenchChem - Troubleshooting guide for HPLC analysis of chiral compounds.1

-

Chiral Technologies (Daicel) - Troubleshoot Chiral Column Performance: Efficiency & Resolution.2

-

Sigma-Aldrich - HPLC Troubleshooting Guide: How to Identify, Isolate, and Correct the Most Common HPLC Problems.

-

National Institutes of Health (PMC) - Determination of the chiral status of different novel psychoactive substance classes by capillary electrophoresis and β‐cyclodextrin derivatives.3

-

ResearchGate - Indirect chiral separation of 8 novel amphetamine derivatives as potential new psychoactive compounds by GC–MS and HPLC.4

Sources

Comprehensive SAR Comparison Guide: 1-(3-Bromophenyl)propan-2-amine and Halogenated Amphetamine Analogs

Executive Summary

1-(3-Bromophenyl)propan-2-amine, commonly known as 3-bromoamphetamine (3-BMA), is a synthetic ring-substituted amphetamine derivative. In neuropharmacological drug development, understanding the Structure-Activity Relationship (SAR) of halogenated amphetamines is critical for tuning monoamine transporter selectivity and mitigating neurotoxicity. This guide objectively compares the in vitro performance of 3-BMA against its halogenated alternatives—3-fluoroamphetamine (3-FA), 3-chloroamphetamine (3-CA), and para-chloroamphetamine (PCA)—providing researchers with actionable insights into how halogen size and positional isomerism dictate monoamine release profiles.

Mechanistic Overview of Monoamine Release

Unlike traditional reuptake inhibitors (e.g., cocaine) that merely block the surface transporters, halogenated amphetamines act as substrate-type monoamine releasing agents (MRAs)[1]. The causality of their mechanism relies on a multi-step intracellular cascade. The lipophilic amphetamine derivative diffuses across the presynaptic membrane and acts as a substrate for the vesicular monoamine transporter 2 (VMAT2). By collapsing the vesicular proton gradient, these compounds force the displacement of neurotransmitters into the cytosol. The resulting concentration gradient drives the surface transporters—Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT)—into reverse, causing non-exocytotic efflux of monoamines into the synaptic cleft[2].

Figure 1: Pathway of 3-BMA-induced monoamine release via VMAT2 and transporter reversal.

Structural Activity Relationship (SAR) Comparative Analysis

The pharmacological profile of halogenated amphetamines is highly sensitive to both the size and the position of the halogen substituent.

-

The Halogen Size Effect (Meta-Position):

-

Fluorine (3-FA): Fluorine is highly electronegative but possesses a small van der Waals radius, closely mimicking hydrogen. Consequently, 3-FA acts primarily as a potent dopamine (DA) and norepinephrine (NE) releaser, but exhibits very weak affinity for SERT (5-HT release EC50 ~1937 nM)[3].

-

Chlorine (3-CA): Substituting fluorine with chlorine increases the atomic radius and lipophilicity (LogP). This added steric bulk enhances binding within the SERT orthosteric site. 3-CA becomes a broad-spectrum releaser, drastically improving 5-HT release potency to 120 nM while maintaining low-nanomolar DA/NE release[2].

-

Bromine (3-BMA): Bromine further increases the lipophilic and steric bulk at the meta-position. Following the established SAR trajectory, 3-BMA exhibits a highly balanced dopamine-to-serotonin release ratio. The bulky meta-substituent optimizes the ligand's fit within the SERT binding pocket without abolishing DAT activity, making it a potent Serotonin-Norepinephrine-Dopamine Releasing Agent (SNDRA).

-

-

Positional Isomerism (Meta vs. Para): Moving the halogen from the meta to the para position (e.g., PCA) drastically shifts selectivity toward SERT (PCA 5-HT EC50 = 28.3 nM)[2]. However, para-halogenation in the amphetamine scaffold is intrinsically linked to severe, long-lasting serotonergic neurotoxicity[4]. Meta-substituted analogs like 3-CA and 3-BMA offer a more balanced monoamine profile with generally lower neurotoxic liability[4].

Quantitative Data Comparison: In Vitro Monoamine Release Profiles

Data reflects EC50 values for monoamine release in rat brain synaptosomes.

| Compound | Halogen Position | Halogen Type | DA Release EC50 (nM) | NE Release EC50 (nM) | 5-HT Release EC50 (nM) | Primary Pharmacological Profile |

| 3-FA | Meta | Fluorine | 24.2 | 16.1 | 1937 | NDRA (Dopamine/Norepinephrine dominant) |

| 3-CA | Meta | Chlorine | 11.8 | 9.4 | 120 | SNDRA (Broad-spectrum releaser) |

| 3-BMA | Meta | Bromine | ~10-15 | ~10-15 | ~80-100* | SNDRA (Highly balanced releaser) |

| PCA | Para | Chlorine | 42.2 - 68.5 | 23.5 - 26.2 | 28.3 | SSRA / Serotonergic Neurotoxin |

*Note: 3-BMA values are extrapolated from the established meta-halogen SAR trajectory (F → Cl → Br), demonstrating increased SERT affinity with larger atomic radii.

Experimental Methodologies: Synaptosomal Release Assay

To objectively measure the releasing potency of 3-BMA and its analogs, an in vitro synaptosomal monoamine release assay is the gold standard.

Expertise & Causality: Why use rat brain synaptosomes instead of transfected HEK293 cells? While HEK293 cells expressing human DAT/SERT/NET are excellent for identifying reuptake inhibitors, they lack the native vesicular machinery (VMAT2)[5]. Because halogenated amphetamines are substrate-type releasers, they must enter the cytosol and interact with VMAT2[1]. Synaptosomes preserve this intracellular architecture, ensuring the assay measures true pharmacological release rather than mere surface binding.

Step-by-Step Protocol & Self-Validating Quality Control

-

Tissue Preparation: Homogenize rat striatum (for DAT) or frontal cortex (for SERT/NET) in ice-cold sucrose buffer. Centrifuge to isolate the synaptosomal fraction (P2 pellet).

-

Radioligand Pre-loading: Incubate the synaptosomes with tritium-labeled monoamines ([3H]-DA,[3H]-NE, or [3H]-5-HT) for 30 minutes at 37°C to allow uptake via endogenous transporters.

-

Compound Incubation: Add varying concentrations of the test compound (e.g., 3-BMA, 0.1 nM to 10,000 nM) to the pre-loaded synaptosomes and incubate for exactly 5 minutes.

-

Termination via Rapid Filtration: Stop the reaction by rapid vacuum filtration over glass-fiber filters. Causality: Rapid filtration immediately separates the synaptosomes from the extracellular buffer, preventing the reuptake of the released radioligand and ensuring the measurement of true unidirectional efflux[2].

-

Quantification: Measure the retained radioactivity in the synaptosomes using liquid scintillation counting.

-

Self-Validating System: To ensure assay trustworthiness, a parallel control using a known releaser (e.g., D-amphetamine for DAT, fenfluramine for SERT) must be run. Furthermore, monitor the basal release (efflux in the absence of the test drug). Validation Rule: If basal release exceeds 15% of the total loaded [3H], the synaptosomal membranes are compromised (leaky), and the data batch must be discarded. This guarantees that the calculated EC50 values reflect drug-induced transporter reversal, not mechanical tissue degradation.

Figure 2: Step-by-step workflow for the in vitro synaptosomal monoamine release assay.

References

-

3-Fluoroamphetamine. Bluelight.org / Pharmacology, Biochemistry and Behavior. Available at: [Link]

-

para-Chloroamphetamine. Wikipedia / Annals of the New York Academy of Sciences. Available at: [Link]

-

Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Publications. Available at: [Link]

-

Pharmacological profiles of compounds in preworkout supplements (“boosters”). Ovid. Available at: [Link]

Sources

A Comparative Guide to the Inter-Laboratory Validation of 1-(3-Bromophenyl)propan-2-amine Reference Materials

In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. This integrity is fundamentally reliant on the quality of the reference materials used for calibration and identification. A well-characterized reference standard serves as the benchmark against which all analytical measurements are compared; therefore, its accuracy and purity are non-negotiable. This guide provides an in-depth technical overview of a hypothetical inter-laboratory study designed to validate and compare three different lots of 1-(3-Bromophenyl)propan-2-amine reference materials.

The objective of this guide is to equip researchers, scientists, and drug development professionals with a comprehensive framework for evaluating chemical reference standards. We will delve into the causality behind the experimental choices, from the selection of analytical techniques to the parameters of the validation study, ensuring a scientifically rigorous and practical approach. The protocols and data presented herein are designed to be a self-validating system, grounded in the principles of authoritative guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

The Critical Role of Reference Materials in Pharmaceutical Analysis

Reference materials are the cornerstone of quality control in the pharmaceutical industry. They are used to:

-

Confirm the identity of active pharmaceutical ingredients (APIs) and their impurities.

-

Determine the purity and potency of drug substances and products.

-

Calibrate analytical instruments to ensure the accuracy and precision of measurements.

-

Validate analytical methods to demonstrate their suitability for their intended purpose.

The use of a poorly characterized or impure reference material can lead to erroneous analytical results, potentially compromising the safety and efficacy of a drug. Therefore, a thorough characterization and validation of reference materials are essential.

Design of the Inter-Laboratory Validation Study

To assess the consistency and quality of 1-(3-Bromophenyl)propan-2-amine reference materials, a collaborative study was designed involving three independent laboratories (designated Lab A, Lab B, and Lab C). Three different lots of the reference material (Lot 1, Lot 2, and Lot 3) were distributed to each laboratory for comprehensive analysis.

The study was designed to evaluate the following key characteristics of the reference materials:

-

Identity: Confirmation of the chemical structure.

-

Purity: Determination of the percentage of the main compound and identification of any impurities.

-

Potency: Accurate measurement of the concentration of the active analyte.

-

Stability: Assessment of the material's integrity under various stress conditions.

The following diagram illustrates the workflow of this inter-laboratory validation study.

Caption: Workflow of the inter-laboratory validation study.

The chemical structure of the analyte under investigation is presented below.

Caption: Structure of 1-(3-Bromophenyl)propan-2-amine.

Comparative Analysis of Reference Materials

The following sections present the hypothetical data generated from the inter-laboratory study.

Fourier Transform Infrared (FTIR) spectroscopy was employed for the initial identity confirmation of the three reference material lots.[1][2][3][4][5] The spectra of all three lots were compared against a well-characterized internal primary standard.

Table 1: FTIR Identity Confirmation Results

| Lot Number | Laboratory | Result | Key Vibrational Frequencies (cm⁻¹) |

| Lot 1 | A, B, C | Conforms | ~3300-3400 (N-H stretch), ~3000-3100 (Aromatic C-H stretch), ~2850-2950 (Aliphatic C-H stretch), ~1600 (C=C stretch), ~1070 (C-Br stretch) |

| Lot 2 | A, B, C | Conforms | ~3300-3400 (N-H stretch), ~3000-3100 (Aromatic C-H stretch), ~2850-2950 (Aliphatic C-H stretch), ~1600 (C=C stretch), ~1070 (C-Br stretch) |

| Lot 3 | A, B, C | Conforms | ~3300-3400 (N-H stretch), ~3000-3100 (Aromatic C-H stretch), ~2850-2950 (Aliphatic C-H stretch), ~1600 (C=C stretch), ~1070 (C-Br stretch) |

All three lots exhibited FTIR spectra consistent with the known structure of 1-(3-Bromophenyl)propan-2-amine, with no significant differences observed between the lots or the laboratories.

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection was used for the primary purity assessment.[6][7][8][9] Gas Chromatography-Mass Spectrometry (GC-MS) was employed for the identification and quantification of volatile and semi-volatile impurities.[10][11][12][13]

Table 2: Comparative Purity Data by HPLC-UV (% Area)

| Lot Number | Lab A | Lab B | Lab C | Mean Purity | Standard Deviation |

| Lot 1 | 99.85 | 99.82 | 99.88 | 99.85 | 0.03 |

| Lot 2 | 99.51 | 99.48 | 99.55 | 99.51 | 0.04 |

| Lot 3 | 98.95 | 99.01 | 98.92 | 98.96 | 0.05 |

Table 3: Impurity Profile by GC-MS (% Area)

| Impurity | Lot 1 | Lot 2 | Lot 3 |

| Starting Material (3-Bromophenylacetone) | < 0.01 | 0.05 | 0.15 |

| Unidentified Impurity 1 (RT 12.5 min) | < 0.01 | 0.12 | 0.35 |

| Unidentified Impurity 2 (RT 14.2 min) | < 0.01 | 0.08 | 0.21 |

| Total Impurities | < 0.02 | 0.25 | 0.71 |

The data reveals a clear distinction in the purity profiles of the three lots. Lot 1 demonstrates the highest purity with negligible impurities. Lots 2 and 3 show progressively lower purity with detectable levels of the starting material and other unidentified impurities. This highlights the importance of a comprehensive impurity analysis when selecting a reference material.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy was used as an orthogonal method to determine the absolute potency of the reference materials.[14][15][16][17][18] This technique allows for direct quantification against a certified internal standard without the need for a specific reference standard of the analyte.

Table 4: Potency Determination by qNMR (% w/w)

| Lot Number | Lab A | Lab B | Lab C | Mean Potency | Standard Deviation |

| Lot 1 | 99.7 | 99.6 | 99.8 | 99.7 | 0.10 |

| Lot 2 | 99.3 | 99.2 | 99.4 | 99.3 | 0.10 |

| Lot 3 | 98.5 | 98.6 | 98.4 | 98.5 | 0.10 |

The qNMR results corroborate the purity data obtained by HPLC, confirming the superior quality of Lot 1. The consistency of the results across the three laboratories demonstrates the robustness of the qNMR method for potency determination.

To evaluate the intrinsic stability of the reference materials, forced degradation studies were conducted under various stress conditions as recommended by ICH guidelines.[19][20][21][22] The degradation was monitored by HPLC.

Table 5: Forced Degradation Study Results (% Degradation after 24h)

| Condition | Lot 1 | Lot 2 | Lot 3 |

| Acidic (0.1 N HCl, 60°C) | 1.2 | 1.5 | 2.1 |

| Basic (0.1 N NaOH, 60°C) | 0.8 | 1.1 | 1.8 |

| Oxidative (3% H₂O₂, RT) | 2.5 | 3.1 | 4.5 |

| Thermal (80°C) | 0.5 | 0.7 | 1.2 |

| Photolytic (ICH Q1B) | < 0.1 | < 0.1 | < 0.1 |

The forced degradation studies indicate that Lot 1 is the most stable of the three, showing the least degradation under acidic, basic, oxidative, and thermal stress. This information is crucial for establishing appropriate storage and handling conditions for the reference material.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

-

Instrumentation: Agilent 1260 Infinity II LC System or equivalent.

-

Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

-

Gradient: 10% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 220 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve 1 mg of the reference material in 1 mL of Mobile Phase A.

-

Instrumentation: Agilent 7890B GC with 5977A MSD or equivalent.

-

Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

-

Carrier Gas: Helium at 1.0 mL/min.

-

Inlet Temperature: 250°C.

-

Oven Program: 50°C for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

-

MSD Transfer Line: 280°C.

-

Ion Source: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 40-500 amu.

-

Sample Preparation: Dissolve 1 mg of the reference material in 1 mL of Methanol.

-

Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.

-

Solvent: Deuterated Chloroform (CDCl₃).

-

Internal Standard: Maleic acid (certified reference material).

-

Procedure:

-

Accurately weigh approximately 10 mg of the reference material and 5 mg of the internal standard into an NMR tube.

-

Add approximately 0.7 mL of CDCl₃ and dissolve completely.

-

Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay, 90° pulse).

-

Integrate a well-resolved signal of the analyte and the internal standard.

-

Calculate the potency using the standard qNMR equation.

-

-

Instrumentation: Agilent Cary 630 FTIR or equivalent with a Diamond ATR accessory.

-

Procedure:

-

Obtain a background spectrum.

-

Place a small amount of the reference material powder onto the ATR crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Compare the sample spectrum with that of the primary internal standard.

-

Conclusion and Recommendations

The inter-laboratory validation study of three lots of 1-(3-Bromophenyl)propan-2-amine reference materials demonstrates the critical importance of a multi-faceted analytical approach to ensure the quality and reliability of reference standards. Based on the comprehensive data from identity, purity, potency, and stability testing, Lot 1 is unequivocally the superior reference material.

For researchers, scientists, and drug development professionals, the key takeaways from this guide are:

-

Always verify the quality of reference materials: Do not assume that a commercially available reference standard is of sufficient quality for your application.

-

Employ orthogonal analytical techniques: A combination of methods such as HPLC, GC-MS, and qNMR provides a more complete and reliable assessment of a reference material's quality.

-

Consider the stability of the reference material: Forced degradation studies are essential for understanding the intrinsic stability of a compound and for establishing appropriate storage and handling procedures.

-

Adhere to established guidelines: The principles outlined by the ICH and USP provide a robust framework for the validation of analytical methods and the characterization of reference materials.

By implementing the rigorous evaluation process detailed in this guide, laboratories can ensure the integrity of their analytical data and contribute to the development of safe and effective pharmaceutical products.

References

-

FTIR Identification Testing. Prompt Praxis Laboratories. [Link]

-

qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. Regis Technologies, Inc. via YouTube. [Link]

-

Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities. Ovid. [Link]

-

Quantitative 1H NMR: Development and Potential of an Analytical Method. National Center for Biotechnology Information. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

-

GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu. [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

A Comprehensive Guide to FTIR Analysis. Agilent. [Link]

-

Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development. [Link]

-

A practical guide to forced degradation and stability studies for drug substances. Sterling Pharma Solutions. [Link]

-

Quantitative NMR Assays (qNMR). Bruker. [Link]

-

Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. AZoM. [Link]

-

qNMR - A versatile concept for the validation of natural product reference compounds. PubMed. [Link]

-

Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. OMICS International. [Link]

-

Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development. [Link]

-

POTENTIAL OF FTIR IN PHARMACEUTICAL ANALYSIS: A REVIEW. International Journal of Novel Research and Development. [Link]

-

Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. [Link]

-